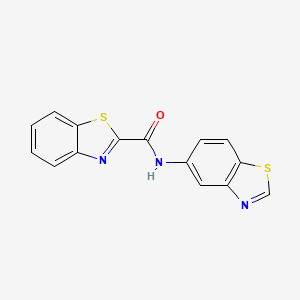

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3OS2/c19-14(15-18-10-3-1-2-4-13(10)21-15)17-9-5-6-12-11(7-9)16-8-20-12/h1-8H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKZARXKVKHBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC4=C(C=C3)SC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One common method is the base-promoted intramolecular C–S bond coupling cyclization in dioxane . Another approach involves the use of N-arylthiobenzamides with Fe(III) catalysts to achieve regioselective synthesis .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. These methods include microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as Fe(III) and copper triflimide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. Notably, derivatives of this compound have been synthesized that enhance its efficacy against specific cancer types such as breast and lung cancers .

Neurodegenerative Diseases

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide has been identified as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenases (COX). This suggests potential applications in treating conditions characterized by chronic inflammation, including arthritis and other inflammatory disorders .

Synthesis and Evaluation

A study conducted by Mariappan et al. synthesized a series of benzothiazole derivatives, including N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide. The evaluation revealed significant anti-inflammatory activity comparable to standard drugs like diclofenac .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. Molecular docking studies have shown that benzothiazole derivatives can bind to various protein targets, enhancing their biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, physicochemical properties, and biological activities of N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide with related compounds from the evidence:

Research Findings and Data Gaps

- Synthetic Challenges: notes that carboxamide-linked heterocycles often require stringent anhydrous conditions, which may apply to the target compound’s synthesis .

- Biological Data : Further in vitro assays (e.g., kinase inhibition, cytotoxicity) are needed to validate hypothesized activities.

Biological Activity

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles recent findings on the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

Synthesis

The synthesis of benzothiazole derivatives, including N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide, often involves multiple synthetic pathways. Common methods include:

- Knoevenagel Condensation : This method is frequently employed for synthesizing benzothiazole derivatives by reacting various aromatic aldehydes with thiazolidine derivatives.

- Biginelli Reaction : This reaction can also yield benzothiazole-based compounds with enhanced biological properties.

Recent studies have shown that modifications in the benzothiazole structure can lead to significant enhancements in biological activity against pathogens like Mycobacterium tuberculosis .

Antimicrobial Activity

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide has demonstrated notable antimicrobial properties. In vitro studies have assessed its efficacy against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 10.7 - 21.4 μmol/mL | 21.4 - 40.2 μmol/mL |

| Escherichia coli | 15.0 - 30.0 μmol/mL | 30.0 - 60.0 μmol/mL |

| Candida albicans | 12.5 - 25.0 μmol/mL | 25.0 - 50.0 μmol/mL |

These results indicate that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.9 | 28.7 | 93.3 |

| HCT116 (Colon Cancer) | 25.1 | 77.5 | Not Determined |

| U87MG (Glioblastoma) | 21.5 | Not Determined | Not Determined |

The compound exhibited selective cytotoxicity towards cancer cells while showing less toxicity towards normal cells . Its mechanism of action may involve inhibition of specific cellular pathways such as PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .

Case Studies

A case study published in a peer-reviewed journal highlighted the effectiveness of N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide in a series of animal models infected with Mycobacterium tuberculosis. The study demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls .

Another study focused on its anticancer potential revealed that the compound significantly inhibited tumor growth in xenograft models of breast cancer when administered at therapeutic doses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide?

- Methodology : The compound is synthesized via condensation reactions between benzothiazole precursors. For example, coupling reactions involving 1,3-benzothiazole-2-carboxylic acid derivatives with substituted benzothiazole amines under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with carbodiimide-based coupling agents (e.g., EDC or DCC) . Optimization of reaction time (typically 6–12 hours) and temperature (80–100°C) is critical to achieve yields >70%. Post-synthesis purification involves recrystallization from ethanol or methanol .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR are used to confirm the presence of benzothiazole rings and carboxamide linkages. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyl carbons (δ ~165 ppm) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves the planar geometry of the benzothiazole-carboxamide core and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard .

Q. How are purity and elemental composition verified post-synthesis?

- Methodology : Combustion analysis (CHNS/O) compares experimental and theoretical elemental percentages (C, H, N, S). Discrepancies >0.3% indicate impurities. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) with <5 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodology : Discrepancies in NMR chemical shifts or IR stretches (e.g., carbonyl vibrations) may arise from solvent effects or crystal packing. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate spectra in the same solvent environment as experiments. X-ray crystallography provides definitive structural validation . For example, intermolecular H-bonds in the crystal lattice can alter IR absorption frequencies .

Q. How can reaction yields be optimized in multi-step syntheses involving benzothiazole intermediates?

- Methodology :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-couplings) improve regioselectivity in benzothiazole functionalization .

- Solvent Effects : Polar solvents enhance solubility of intermediates but may hinder carboxamide coupling. Mixed solvents (e.g., THF:H2O) balance reactivity .

- Byproduct Mitigation : Column chromatography with silica gel (hexane:EtOAc gradients) removes unreacted amines or carboxylic acids .

Q. What role do non-covalent interactions play in the compound’s bioactivity or material properties?

- Methodology :

- Hydrogen Bonding : Crystal structures reveal N–H⋯N and C–H⋯O bonds stabilizing dimeric forms, which may influence solubility or aggregation in biological assays .

- π-π Stacking : Planar benzothiazole rings enable stacking interactions, critical for charge transport in optoelectronic applications. UV-Vis and cyclic voltammetry quantify these effects .

Q. How can molecular docking predict the compound’s interaction with biological targets?

- Methodology : Docking software (e.g., AutoDock Vina) simulates binding poses using X-ray or cryo-EM structures of target proteins (e.g., kinases). Key parameters include binding energy (ΔG < −7 kcal/mol) and hydrogen-bonding networks with active-site residues. Experimental validation via enzyme inhibition assays (IC) is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.